Dicyclohexyl(methylsulfanyl)borane

Description

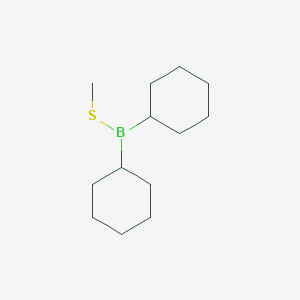

Dicyclohexyl(methylsulfanyl)borane is an organoboron compound characterized by a borane core substituted with two cyclohexyl groups and a methylsulfanyl (SCH₃) moiety. Organoboranes like this are pivotal in hydroboration reactions, asymmetric synthesis, and carbon-carbon bond-forming processes due to their tunable steric and electronic properties .

Properties

CAS No. |

57476-24-1 |

|---|---|

Molecular Formula |

C13H25BS |

Molecular Weight |

224.2 g/mol |

IUPAC Name |

dicyclohexyl(methylsulfanyl)borane |

InChI |

InChI=1S/C13H25BS/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |

InChI Key |

BIROOFGGBPHCPK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1CCCCC1)(C2CCCCC2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(methylsulfanyl)borane typically involves the reaction of cyclohexylborane with methylsulfanyl reagents. One common method includes the use of borane-dimethyl sulfide complex, which reacts with cyclohexene under controlled conditions to form dicyclohexylborane. This intermediate is then treated with methylsulfanyl reagents to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(methylsulfanyl)borane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products: The major products formed from these reactions include boronic acids, boronates, and various substituted organoboron compounds .

Scientific Research Applications

Dicyclohexyl(methylsulfanyl)borane has a wide range of applications in scientific research:

Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.

Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties

Mechanism of Action

The mechanism of action of dicyclohexyl(methylsulfanyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalytic processes and organic transformations. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Organoboranes

Structural and Functional Group Variations

Organoboranes are classified based on substituents attached to the boron atom, which dictate reactivity and selectivity. Below is a comparative analysis:

Table 1: Key Properties of Organoboranes

Key Observations :

- Steric Effects : Dicyclohexylborane’s bulky cyclohexyl groups hinder access to the boron center, making it less reactive toward sterically hindered substrates compared to thexylborane .

- Electronic Effects : The methylsulfanyl group (SCH₃) in this compound likely increases boron’s electrophilicity due to sulfur’s electron-withdrawing nature, similar to trifluoromethanesulfonate analogs .

- Stability : Boranes with bulky substituents (e.g., 9-BBN) exhibit greater thermal stability, whereas smaller boranes like BH₃·THF require stabilization with Lewis bases .

Challenges and Limitations

- Substrate Compatibility : Bulky boranes like dicyclohexylborane are less effective for internal alkenes compared to 9-BBN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.